5-Chloro-2H-tetrazole
Overview
Description
5-Chloro-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a chlorine atom at the 5-position of the tetrazole ring gives this compound its distinctive properties. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2H-tetrazole can be achieved through several methods. One common approach involves the reaction of sodium azide with 5-chloronitriles in the presence of a catalyst such as zinc chloride. This reaction typically takes place in an organic solvent like dimethylformamide (DMF) under mild conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can produce tetrazole derivatives in good yields .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of microwave-assisted synthesis, which allows for the rapid conversion of nitriles to tetrazoles under controlled conditions . This method is advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different tetrazole derivatives.
Oxidation and Reduction: Tetrazoles can undergo oxidation to form tetrazole oxides or reduction to form amines.
Cycloaddition Reactions: Tetrazoles are known to participate in [3+2] cycloaddition reactions, forming triazoles or other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc chloride, and various organic solvents like DMF and acetonitrile . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, triazoles, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2H-tetrazole has a wide range of applications in scientific research:
Materials Science: Tetrazoles are used in the development of energetic materials and propellants due to their high nitrogen content and stability.
Biological Research: Tetrazole compounds are studied for their antimicrobial and antifungal properties, making them potential candidates for new antibiotics.
Industrial Applications: Tetrazoles are used in the synthesis of specialty chemicals and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-2H-tetrazole involves its interaction with various molecular targets. In medicinal chemistry, tetrazoles can act as enzyme inhibitors by binding to active sites and blocking substrate access . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its ability to stabilize negative charges and interact with biological molecules . This interaction can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar to 5-Chloro-2H-tetrazole, but with a phenyl group at the 5-position.
5-Methyltetrazole: Contains a methyl group at the 5-position, leading to variations in its chemical properties and uses.
5-Aminotetrazole:
Uniqueness of this compound
The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2H-tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHZWMYNACDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597414 | |
Record name | 5-Chloro-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-47-7 | |
Record name | 5-Chloro-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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